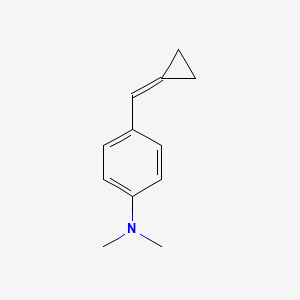
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline
Descripción general
Descripción
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline (CPMA) is a compound with a cyclopropyl functional group attached to an aniline ring. It has been the subject of scientific research due to its potential applications in various fields, including pharmacology, materials science, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline is not well understood. However, it is believed to interact with various cellular pathways and enzymes, leading to changes in cellular function. 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties.
Biochemical and Physiological Effects
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have demonstrated that 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline can reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a wide range of conditions, allowing for long-term storage and transport. However, 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It is also relatively expensive, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline. One area of interest is the development of new synthetic methods for 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline and its derivatives. This could lead to the creation of novel compounds with improved properties and applications. Another area of interest is the study of the mechanism of action of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline. This could provide insights into its potential therapeutic uses and help to identify new targets for drug development. Finally, the use of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline in the development of new materials, such as liquid crystals and polymers, is an area of active research with many potential applications.
Conclusion
In conclusion, 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline is a compound with potential applications in various fields, including pharmacology, materials science, and organic synthesis. Its unique cyclopropyl functional group allows for the creation of novel structures with interesting properties. 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has been studied for its potential use in the synthesis of biologically active compounds and the development of new materials. While much is still unknown about its mechanism of action, 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has been shown to have various biochemical and physiological effects. Future research on 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline will likely focus on the development of new synthetic methods, the study of its mechanism of action, and the use of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline in the development of new materials.
Aplicaciones Científicas De Investigación
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has been studied for its potential use as a building block in the synthesis of various organic compounds, including pharmaceuticals and materials. Its unique cyclopropyl functional group allows for the creation of novel structures with interesting properties. 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline has been used in the synthesis of biologically active compounds, such as anticancer agents and antibiotics. It has also been used in the development of new materials, such as liquid crystals and polymers.
Propiedades
IUPAC Name |
4-(cyclopropylidenemethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-13(2)12-7-5-11(6-8-12)9-10-3-4-10/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYJUJZFFOTXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylidenemethyl)-N,N-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




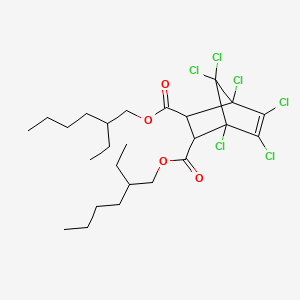
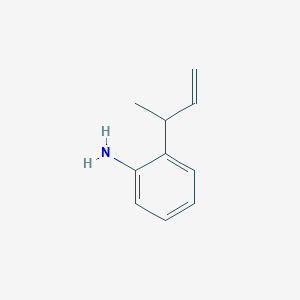
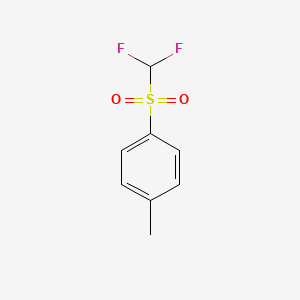
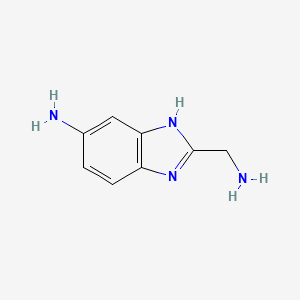
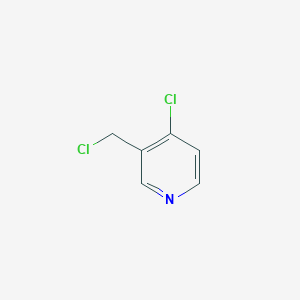

![Tris[4-(diethylamino)phenyl]methane](/img/structure/B3268573.png)
![2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3268575.png)


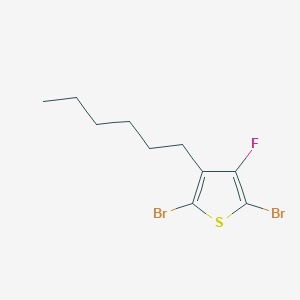
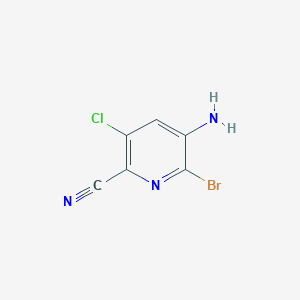
![Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B3268602.png)